2-(1-Oxoisoindolin-2-yl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-(1-Oxoisoindolin-2-yl)benzoic acid involves several steps. The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish isoindole .Molecular Structure Analysis
The molecular structure of 2-(1-Oxoisoindolin-2-yl)benzoic acid has been verified by single-crystal XRD . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing . DFT studies suggest that HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Chemical Reactions Analysis
2-(1-Oxoisoindolin-2-yl)benzoic acid is used to activate carboxylic acids for the formation of amide bonds with amino acids. It is also used in the synthesis of other organic compounds such as esters, lactones, and hydrazides.Physical And Chemical Properties Analysis
2-(1-Oxoisoindolin-2-yl)benzoic acid is a white crystalline powder that is soluble in water and organic solvents. It is highly reactive and stable, which allows for efficient and reproducible coupling reactions.Scientific Research Applications
Crystallography
The crystal structure of 2-(1-oxoisoindolin-2-yl)acetic acid has been studied and published . The compound crystallizes in the monoclinic system with space group P2 1 /c . This information is crucial for understanding the physical and chemical properties of the compound.
Organic Synthesis
2-(1-Oxoisoindolin-2-yl)benzoic acid is widely used in organic synthesis. It is used to activate carboxylic acids for the formation of amide bonds with amino acids. It is also used in the synthesis of other organic compounds such as esters, lactones, and hydrazides.
Peptide Synthesis
This compound is extensively used in peptide synthesis as a coupling reagent. It reacts with
Mechanism of Action
2-(1-Oxoisoindolin-2-yl)benzoic acid acts as a nucleophilic catalyst in peptide synthesis. It reacts with carboxylic acids to form an active ester intermediate, which then reacts with amino acids to form an amide bond. 2-(1-Oxoisoindolin-2-yl)benzoic acid also prevents racemization of amino acids during peptide synthesis.
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBCHBYNDGPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363011 |
Source
|
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4770-69-8 |
Source
|
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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